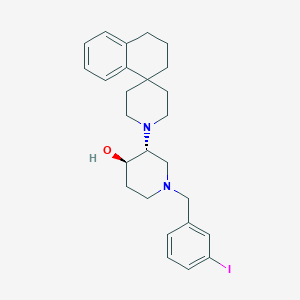

3-Ippps-naphthalene

Descripción

3-Ippps-naphthalene is a substituted naphthalene derivative whose precise chemical structure and nomenclature remain ambiguously defined in publicly available literature. Based on the naming convention, "3-Ippps" likely denotes a substituent at the third position of the naphthalene ring, though the exact nature of the substituent (e.g., isopropyl, phenyl, or other functional groups) is unclear due to insufficient peer-reviewed data. Substituted naphthalenes are widely studied for their chemical reactivity, environmental persistence, and toxicological profiles, making structural comparisons critical for risk assessment and industrial applications .

Structure

3D Structure

Propiedades

Número CAS |

158628-72-9 |

|---|---|

Fórmula molecular |

C26H33IN2O |

Peso molecular |

516.5 g/mol |

Nombre IUPAC |

(3R,4R)-1-[(3-iodophenyl)methyl]-3-spiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]-1'-ylpiperidin-4-ol |

InChI |

InChI=1S/C26H33IN2O/c27-22-8-3-5-20(17-22)18-28-14-10-25(30)24(19-28)29-15-12-26(13-16-29)11-4-7-21-6-1-2-9-23(21)26/h1-3,5-6,8-9,17,24-25,30H,4,7,10-16,18-19H2/t24-,25-/m1/s1 |

Clave InChI |

KOIJWARRGDEZPX-JWQCQUIFSA-N |

SMILES |

C1CC2=CC=CC=C2C3(C1)CCN(CC3)C4CN(CCC4O)CC5=CC(=CC=C5)I |

SMILES isomérico |

C1CC2=CC=CC=C2C3(C1)CCN(CC3)[C@@H]4CN(CC[C@H]4O)CC5=CC(=CC=C5)I |

SMILES canónico |

C1CC2=CC=CC=C2C3(C1)CCN(CC3)C4CN(CCC4O)CC5=CC(=CC=C5)I |

Sinónimos |

1'-(1-(3-iodobenzyl)--4-hydroxypiperidin-3-yl)-3,4-dihydrospiro(naphthalene-1(2H),4'-piperidine) 3-IPPPS-naphthalene |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Methylnaphthalenes : Methyl substitution reduces volatility compared to naphthalene. 2-Methylnaphthalene exhibits a higher melting point (34°C) than 1-methylnaphthalene (-30°C), indicating positional effects on crystallinity .

- Hydroxylated Derivatives : Polar substituents like hydroxymethyl increase water solubility but reduce environmental persistence due to rapid Phase II metabolism (e.g., glucuronidation) .

- 3-Ippps-Naphthalene (Inferred) : A bulky substituent at C3 (e.g., isopropyl or phenyl) would likely increase hydrophobicity (higher Log P) and reduce metabolic clearance, similar to methylnaphthalenes .

Toxicological Profiles

Data from inhalation studies on naphthalene and methylnaphthalenes highlight substituent-dependent toxicity:

Key Findings :

- Naphthalene : Causes species-specific lung lesions in rodents at LOAEL 60 ppm, mediated by cytochrome P450-generated reactive epoxides .

- Methylnaphthalenes : 2-Methylnaphthalene is metabolized 50% slower than naphthalene, leading to prolonged tissue retention and comparable toxicity at lower doses .

Environmental Behavior

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.